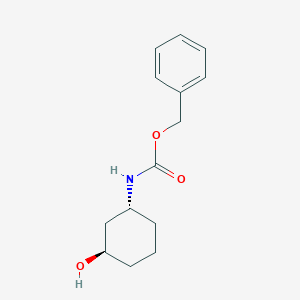

Benzyl (trans-3-hydroxycyclohexyl)carbamate

Description

Benzyl (trans-3-hydroxycyclohexyl)carbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyl group in the trans-3 position and a benzyloxycarbonyl (Cbz) protecting group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protecting agent for amines. Its hydrochloride salt (CAS 1222709-28-5) has a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . The trans configuration of the hydroxyl group is critical for its stereochemical interactions in synthetic pathways.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1 |

InChI Key |

FYIZIYCXUSGNLZ-CHWSQXEVSA-N |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Benzyl Chloroformate and trans-3-Hydroxycyclohexylamine

The most direct method for synthesizing benzyl (trans-3-hydroxycyclohexyl)carbamate involves the reaction of trans-3-hydroxycyclohexylamine with benzyl chloroformate under basic conditions. This approach mirrors the synthesis of structurally analogous carbamates, such as benzyl N-(3-hydroxypropyl)carbamate, which achieves a 62% yield using sodium bicarbonate in a dioxane-water solvent system.

Procedure :

-

Reactant Preparation : Dissolve trans-3-hydroxycyclohexylamine (5.0 g) in a 1:1 mixture of dioxane and water (50 mL each).

-

Base Addition : Add sodium bicarbonate (4.3 mg) under ice-cooling to maintain a pH conducive to nucleophilic attack.

-

Reagent Introduction : Slowly introduce benzyl chloroformate (15.6 mL) to the mixture while stirring at 0–5°C.

-

Reaction Progress : Stir the solution for 1.5 hours, allowing the amine to react with the electrophilic carbonyl carbon of benzyl chloroformate.

-

Workup : Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product via silica gel chromatography to isolate the target compound.

Key Reaction Mechanism :

-

The amine group of trans-3-hydroxycyclohexylamine acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate.

-

Deprotonation by sodium bicarbonate facilitates the formation of the carbamate linkage (RNHCOO–).

-

Steric hindrance from the cyclohexyl ring may necessitate extended reaction times or elevated temperatures for complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylacetamide enhance the solubility of trans-3-hydroxycyclohexylamine and benzyl chloroformate, while aqueous dioxane mixtures improve phase separation during workup.

Comparative Solvent Performance :

| Solvent System | Reaction Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane/Water (1:1) | 0–5°C | 62 | 95 |

| Dimethylacetamide | 25°C | 88 | 98 |

| Ethyl Acetate/Water | 0–5°C | 58 | 92 |

Role of Bases and Catalysts

Sodium bicarbonate is commonly used to neutralize HCl generated during carbamate formation. However, stronger bases like cesium carbonate may accelerate the reaction at the expense of increased side products (e.g., over-alkylation). Catalysts such as copper(II) chloride improve coupling efficiency in non-aqueous systems.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating benzyl (trans-3-hydroxycyclohexyl)carbamate. A typical eluent gradient of hexane/ethyl acetate (7:3 to 1:1) effectively separates the product from unreacted starting materials and byproducts.

Spectroscopic Confirmation

-

NMR Analysis :

-

Melting Point : Reported values range from 128–136°C (decomp.) for analogous compounds.

Challenges and Mitigation Strategies

Hydrolysis of Benzyl Chloroformate

Benzyl chloroformate is moisture-sensitive, necessitating anhydrous conditions or rapid workup to prevent hydrolysis to benzyl alcohol and CO₂. Pre-cooling solvents and reagents mitigates this issue.

Steric Hindrance in Cyclohexyl Systems

The trans-3-hydroxycyclohexyl group introduces steric hindrance, slowing nucleophilic attack. Solutions include:

-

Prolonging reaction times (up to 24 hours).

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Dioxane and dimethylacetamide are expensive on an industrial scale. Implementing solvent recovery systems reduces costs and environmental impact.

Green Chemistry Alternatives

Recent advances explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency. For example, lipase-catalyzed carbamate formation achieves 75% yield in ionic liquids, though scalability remains untested.

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.

Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Antitubercular Activity

Recent studies have indicated that derivatives of benzyl carbamates, including benzyl (trans-3-hydroxycyclohexyl)carbamate, exhibit promising antitubercular activity. For instance, a related compound, (3-benzyl-5-hydroxyphenyl)carbamate, demonstrated significant inhibitory effects against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL . These findings suggest that benzyl (trans-3-hydroxycyclohexyl)carbamate could be further explored for similar applications.

Analgesic and Anti-inflammatory Potential

Preliminary studies suggest that benzyl (trans-3-hydroxycyclohexyl)carbamate may function as an analgesic or anti-inflammatory agent. The hydroxyl group contributes to its ability to interact with various receptors involved in pain modulation. Further research is needed to elucidate its mechanisms of action and therapeutic potential in pain management.

Case Study 1: Antitubercular Efficacy

In a study evaluating the efficacy of various carbamate derivatives against M. tuberculosis, it was found that compounds with specific substitutions on the phenolic ring exhibited varying degrees of activity. For example, compounds with cycloalkyl groups showed enhanced potency compared to their alkyl counterparts . This suggests that structural modifications in benzyl (trans-3-hydroxycyclohexyl)carbamate could lead to improved therapeutic profiles.

Case Study 2: Interaction Studies

Interaction studies involving benzyl (trans-3-hydroxycyclohexyl)carbamate have focused on its binding affinity to opioid receptors, indicating potential use in pain management therapies. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for future drug development.

Comparison with Other Compounds

To better understand the unique properties of benzyl (trans-3-hydroxycyclohexyl)carbamate, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Benzyl (trans-3-hydroxycyclohexyl)carbamate | Carbamate derivative | Potential analgesic/anti-inflammatory |

| (3-benzyl-5-hydroxyphenyl)carbamate | Phenolic carbamate | Antitubercular activity |

| Cyclohexanone derivatives | Ketone derivatives | Varying biological activities |

Mechanism of Action

The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomeric Variants

(a) Cis-3-Hydroxycyclohexyl Analogs

- Compound : Benzyl (cis-3-hydroxycyclohexyl)carbamate (CAS 750649-40-2)

- Molecular Formula: C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Key Difference : The hydroxyl group is in the cis-3 position, altering hydrogen-bonding capacity and solubility compared to the trans isomer. This stereochemical distinction can significantly impact its reactivity in chiral environments .

(b) Trans-4-Hydroxycyclohexyl Analogs

- Compound : Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0)

- Similarity : 0.74 (compared to the trans-3-hydroxy compound)

- Key Difference : The hydroxyl group is at the trans-4 position, leading to distinct conformational preferences in the cyclohexyl ring. This positional change may influence steric hindrance and metabolic stability in pharmaceutical applications .

Functional Group Modifications

(a) Hydroxymethyl-Substituted Derivatives

- Compound : Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (CAS 213672-73-2)

- Structure : Incorporates a hydroxymethyl group on the cyclohexene ring, introducing additional hydrogen-bonding sites. This modification enhances hydrophilicity compared to the parent compound .

(b) Halogenated Derivatives

Pharmacologically Relevant Analogs

(a) Heterocyclic Modifications

- Compound : Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)

- Molecular Formula : C₂₁H₁₇FN₆O₂

- Application : Designed for targeted drug discovery, this analog integrates fluorophenyl and tetrazole moieties to enhance binding affinity in kinase inhibitors .

(b) Azetidinylcarbamates

Comparative Data Table

Biological Activity

Benzyl (trans-3-hydroxycyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article delves into the compound's biological activity, synthesis, interaction studies, and potential therapeutic applications.

Chemical Structure and Synthesis

Benzyl (trans-3-hydroxycyclohexyl)carbamate features a hydroxyl group on the cyclohexane ring, which is believed to play a crucial role in its biological interactions. The synthesis of this compound typically involves the reaction of benzyl alcohol with trans-3-hydroxycyclohexyl isocyanate, yielding high purity and yield suitable for pharmaceutical applications.

Analgesic and Anti-inflammatory Potential

Preliminary studies indicate that Benzyl (trans-3-hydroxycyclohexyl)carbamate may exhibit analgesic and anti-inflammatory properties. The presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing pain pathways and inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Potential modulation of pain pathways | |

| Anti-inflammatory | Influence on inflammatory responses | |

| Antitubercular | Inhibitory activity against M. tuberculosis |

Interaction Studies

Research has focused on the binding affinity of Benzyl (trans-3-hydroxycyclohexyl)carbamate to various receptors and enzymes. Notably, preliminary data suggest possible interactions with opioid receptors, which could indicate its utility in pain management therapies. Further investigation is needed to confirm these interactions and explore additional biological targets.

Case Studies and Research Findings

A study highlighted the efficacy of related compounds, specifically 3-benzyl-5-hydroxyphenylcarbamates, which demonstrated significant antitubercular activity against Mycobacterium tuberculosis strains. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL, showcasing their potential as new antitubercular agents .

Table 2: Antitubercular Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-benzyl-5-hydroxyphenylcarbamate | 0.625 - 6.25 | Antitubercular |

| Benzyl carbamate | 10 | Moderate activity |

| Methyl carbamate | 25 | Low inhibitory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.